molecular formula C16H20BNO2 B13446351 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No.: B13446351
M. Wt: 269.1 g/mol
InChI Key: XQKBKPBMFNCGLE-UHFFFAOYSA-N
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Description

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a boronic ester derivative of isoquinoline. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation of 1-methyl-4-bromoisoquinoline with bis(pinacolato)diboron. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

    Reduction: The isoquinoline ring can undergo reduction reactions to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like toluene or DMF.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl or diaryl compounds.

    Oxidation: The major products are alcohols or phenols.

    Reduction: The major products are tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biological studies.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetallation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The isoquinoline ring can also participate in various interactions, contributing to the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

InChI

InChI=1S/C16H20BNO2/c1-11-12-8-6-7-9-13(12)14(10-18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3

InChI Key

XQKBKPBMFNCGLE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)C

Origin of Product

United States

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